1,2-Dimethylpiperidine-3-carboxylic acid
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Overview
Description
1,2-Dimethylpiperidine-3-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups and a carboxylic acid group
Preparation Methods
The synthesis of 1,2-dimethylpiperidine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a suitable amine and an aldehyde, the formation of the piperidine ring can be facilitated by cyclization reactions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2-Dimethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Scientific Research Applications
1,2-Dimethylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
1,2-Dimethylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxylic acid: Lacks the methyl substitutions, resulting in different chemical and biological properties.
1-Methylpiperidine-3-carboxylic acid: Contains only one methyl group, leading to variations in reactivity and applications.
2,6-Dimethylpiperidine-3-carboxylic acid: The position of the methyl groups affects the compound’s steric and electronic properties.
Properties
CAS No. |
730996-34-6 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1,2-dimethylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-7(8(10)11)4-3-5-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
SRXDWIAHDAJHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1C)C(=O)O |
Origin of Product |
United States |
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